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Compound of Interest

Compound Name: Ethyl 2-Hydroxybutyrate

Cat. No.: B1661012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl 2-
hydroxybutyrate (CAS 52089-54-0), a valuable chiral building block in organic synthesis. The

document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for ethyl 2-hydroxybutyrate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

~4.20 q 7.1 2H -OCH₂CH₃

~4.09 t 6.5 1H -CH(OH)-

~2.90 s (broad) - 1H -OH

~1.70 m - 2H -CH₂CH₃

~1.25 t 7.1 3H -OCH₂CH₃

~0.95 t 7.4 3H -CH₂CH₃
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Solvent: CDCl₃. The chemical shifts are reported relative to tetramethylsilane (TMS) at 0.00

ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~175.0 C=O

~70.0 -CH(OH)-

~61.0 -OCH₂CH₃

~27.0 -CH₂CH₃

~14.0 -OCH₂CH₃

~10.0 -CH₂CH₃

Note: Experimental ¹³C NMR data for ethyl 2-hydroxybutyrate is not readily available in public

spectral databases. The data presented here is based on computational predictions and should

be used as a reference. Experimental verification is recommended.

Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3450 Strong, Broad O-H stretch (hydroxyl group)

~2970 Strong C-H stretch (aliphatic)

~1735 Strong C=O stretch (ester)

~1180 Strong C-O stretch (ester)

~1100 Medium C-O stretch (hydroxyl group)

Sample form: Neat liquid.

Table 4: Mass Spectrometry Data (Electron Ionization -
EI)
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m/z Relative Intensity (%) Assignment

132 < 5 [M]⁺ (Molecular ion)

103 ~ 30 [M - C₂H₅]⁺

87 ~ 100 [M - OC₂H₅]⁺

59 ~ 80 [COOC₂H₅]⁺

45 ~ 40 [C₂H₅O]⁺

29 ~ 50 [C₂H₅]⁺

The fragmentation pattern is characteristic of an ethyl ester, with the base peak resulting from

the loss of the ethoxy group.

Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a liquid

sample such as ethyl 2-hydroxybutyrate.
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Caption: General workflow for the spectroscopic analysis of a liquid sample.

Experimental Protocols
The following are representative experimental protocols for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of ethyl 2-hydroxybutyrate.
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Materials:

Ethyl 2-hydroxybutyrate

Deuterated chloroform (CDCl₃) with 0.03% v/v TMS

NMR tube (5 mm diameter)

Pasteur pipette

NMR spectrometer (e.g., 400 MHz)

Procedure:

Sample Preparation:

Accurately weigh approximately 10-20 mg of ethyl 2-hydroxybutyrate directly into a

clean, dry vial.

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

Gently swirl the vial to ensure the sample is completely dissolved.

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a

clean NMR tube to a height of approximately 4-5 cm.

Cap the NMR tube securely.

Instrument Setup:

Insert the NMR tube into the spinner turbine, ensuring the correct depth using a depth

gauge.

Place the sample into the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve optimal homogeneity. This can be done manually or

using an automated shimming routine.
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¹H NMR Acquisition:

Set the appropriate acquisition parameters, including the spectral width, number of scans

(typically 8-16 for a concentrated sample), and relaxation delay.

Acquire the Free Induction Decay (FID).

¹³C NMR Acquisition:

Switch the nucleus to ¹³C.

Set the appropriate acquisition parameters. A larger number of scans (e.g., 1024 or more)

will be required due to the lower natural abundance of ¹³C.

Acquire the FID.

Data Processing:

Apply a Fourier transform to the FIDs of both the ¹H and ¹³C spectra.

Phase the spectra and perform baseline correction.

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm.

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities of

all signals.

Identify the chemical shifts of the peaks in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of neat ethyl 2-hydroxybutyrate.

Materials:

Ethyl 2-hydroxybutyrate
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FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates

(e.g., NaCl or KBr).

Dropper or pipette

Solvent for cleaning (e.g., isopropanol or acetone)

Kimwipes

Procedure (using ATR):

Background Spectrum:

Ensure the ATR crystal is clean and dry.

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the

sample spectrum.

Sample Analysis:

Place a small drop of ethyl 2-hydroxybutyrate onto the center of the ATR crystal.

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-

to-noise ratio.

Cleaning:

Clean the ATR crystal thoroughly with a Kimwipe moistened with a suitable solvent and

allow it to dry completely.

Data Processing:

The software will automatically subtract the background spectrum from the sample

spectrum to produce the final absorbance or transmittance spectrum.

Perform baseline correction if necessary.

Use the software to identify the wavenumbers of the major absorption bands.
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Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To obtain the mass spectrum of ethyl 2-hydroxybutyrate and identify its major

fragments.

Materials:

Ethyl 2-hydroxybutyrate

Volatile solvent (e.g., dichloromethane or ethyl acetate)

Vial with a septum cap

Microsyringe

GC-MS instrument equipped with a suitable capillary column (e.g., a non-polar or medium-

polarity column).

Procedure:

Sample Preparation:

Prepare a dilute solution of ethyl 2-hydroxybutyrate (e.g., ~100 ppm) in a volatile

solvent.

Transfer the solution to a GC vial and seal with a septum cap.

Instrument Setup:

Set the GC oven temperature program. A typical program might start at a low temperature

(e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250

°C).

Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).

Set the mass spectrometer to scan over a suitable mass range (e.g., m/z 20-200).

Injection and Analysis:
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Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

The sample will be vaporized and separated on the GC column.

As the compound elutes from the column, it will enter the mass spectrometer, be ionized

(typically by electron impact), and the resulting fragments will be detected.

Data Processing:

Identify the peak corresponding to ethyl 2-hydroxybutyrate in the total ion

chromatogram.

Extract the mass spectrum for this peak.

Identify the molecular ion peak and the major fragment ions.

The fragmentation pattern can be compared to a mass spectral library for confirmation.

To cite this document: BenchChem. [An In-depth Technical Guide on the Spectroscopic Data
of Ethyl 2-Hydroxybutyrate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1661012#spectroscopic-data-nmr-ir-ms-of-ethyl-2-
hydroxybutyrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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